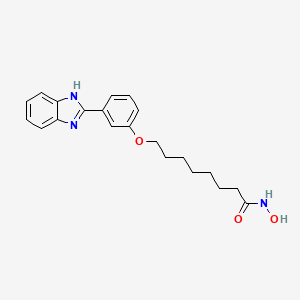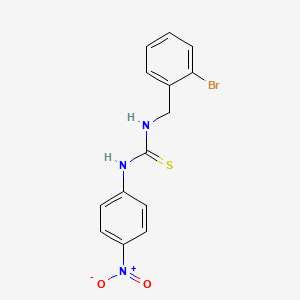
InhA-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
InhA-IN-4 is a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This compound has shown potential anticancer and antiproliferative activities, making it a promising compound for the study of Mycobacterium tuberculosis infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of InhA-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a brominated aromatic compound, followed by nucleophilic substitution reactions to introduce the necessary functional groups. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
InhA-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of this compound .
Aplicaciones Científicas De Investigación
InhA-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of enoyl-acyl carrier protein reductase.
Biology: Investigated for its role in inhibiting the growth of Mycobacterium tuberculosis.
Medicine: Explored for its potential anticancer and antiproliferative activities.
Mecanismo De Acción
InhA-IN-4 exerts its effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (InhA). This inhibition blocks the synthesis of mycolic acids, which are essential for the bacterial cell wall. The compound binds to the active site of InhA, preventing the enzyme from catalyzing its normal reactions. This leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell .
Comparación Con Compuestos Similares
InhA-IN-4 is compared with other similar compounds such as isoniazid and triclosan. Unlike isoniazid, which requires activation by the enzyme KatG, this compound directly inhibits InhA without the need for activation. This makes it a more effective inhibitor, especially in strains of Mycobacterium tuberculosis that have developed resistance to isoniazid. Triclosan, another InhA inhibitor, has a different binding mechanism and is less potent compared to this compound .
List of Similar Compounds
- Isoniazid
- Triclosan
- GSK693
- GSK138
Propiedades
Fórmula molecular |
C14H12BrN3O2S |
|---|---|
Peso molecular |
366.23 g/mol |
Nombre IUPAC |
1-[(2-bromophenyl)methyl]-3-(4-nitrophenyl)thiourea |
InChI |
InChI=1S/C14H12BrN3O2S/c15-13-4-2-1-3-10(13)9-16-14(21)17-11-5-7-12(8-6-11)18(19)20/h1-8H,9H2,(H2,16,17,21) |
Clave InChI |
XGAKNNRHRAVGBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


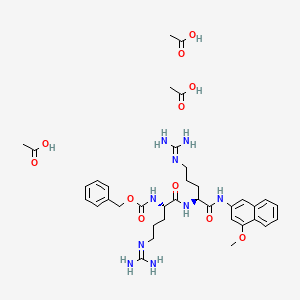
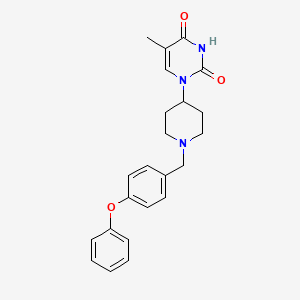

![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)


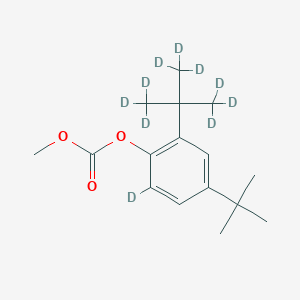
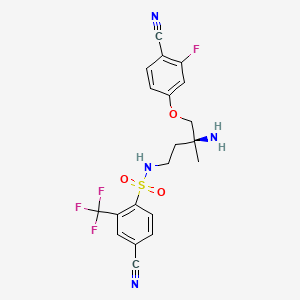

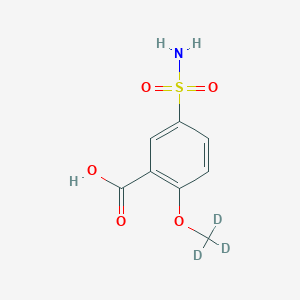
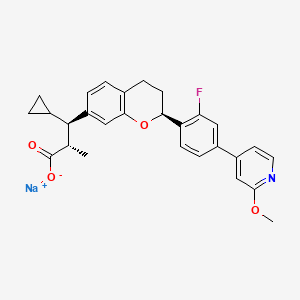
![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)

